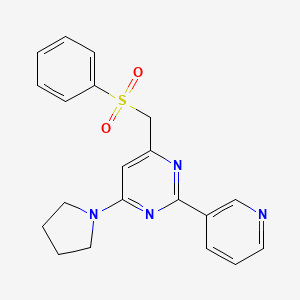

4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine, also known as PSMP, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. PSMP is a pyrimidine-based compound that has a unique molecular structure, which makes it an attractive candidate for research in medicinal chemistry, biochemistry, and other related fields.

Scientific Research Applications

Structural and Optical Exploration

Pyrimidine derivatives, including those related to the compound , have significant applications in medicine and nonlinear optics (NLO) due to their promising pharmacophore properties. Studies have utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze the structural parameters, vibrational analysis, and NLO properties of phenyl pyrimidine derivatives. These analyses have highlighted the considerable NLO character of these molecules, recommending their use in optoelectronic and high-tech applications (Hussain et al., 2020).

Reactivity and Formation

The reactivity of pyrimidine sulphones and sulphoxides has been explored, demonstrating their potential in nucleophilic displacement reactions. These compounds show enhanced reactivity compared to their chloropyrimidine counterparts, indicating their utility in synthetic chemistry for various applications (Brown & Ford, 1967).

Antimicrobial Applications

Certain pyrimidine derivatives have been evaluated as antimicrobial additives in surface coatings and printing inks. These compounds exhibit significant antimicrobial effects against various microbial strains, suggesting their potential use in industrial applications to enhance the antimicrobial properties of materials (El‐Wahab et al., 2015).

Chemoselective Reactions

The chemoselective reactions of dichloro-2-(methylsulfonyl)pyrimidine with amines have been described, showcasing the selective displacement of chloride and sulfone groups. This selectivity offers insights into the molecular interactions and potential applications in the design of selective synthetic pathways (Baiazitov et al., 2013).

Herbicidal Activity

Research has also identified the herbicidal activity of 2-(phenylsulfonylamino)pyrimidine derivatives. These compounds demonstrate definite herbicidal activities, indicating their potential use in agricultural chemicals to control unwanted plant growth (Huazheng, 2011).

properties

IUPAC Name |

4-(benzenesulfonylmethyl)-2-pyridin-3-yl-6-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c25-27(26,18-8-2-1-3-9-18)15-17-13-19(24-11-4-5-12-24)23-20(22-17)16-7-6-10-21-14-16/h1-3,6-10,13-14H,4-5,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFLHASDMBMREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Phenylsulfonyl)methyl)-2-(3-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate](/img/structure/B2881879.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881880.png)

![N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2881881.png)

![1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2881883.png)

![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)

![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)